Physicochemical Profiling and Diol-Binding Mechanics of 3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL: A Technical Guide
Physicochemical Profiling and Diol-Binding Mechanics of 3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL: A Technical Guide
Executive Summary
As a Senior Application Scientist specializing in covalent chemical biology, I frequently encounter the need to fine-tune the electrophilicity of boronic acid pharmacophores. While 5-membered benzoxaboroles have dominated the landscape for years, the 7-membered cyclic boronic acid derivative, 3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL , represents a sophisticated structural evolution. By expanding the ring size, we alter the O-B-O bond angles and the inherent ring strain, which directly modulates the Lewis acidity of the boron center .
This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and the self-validating experimental protocols required to characterize its reversible covalent binding with diols—a mechanism increasingly critical in RNA-targeted therapeutics and lipid nanoparticle (LNP) delivery systems [[1]]().
Molecular Architecture and Physicochemical Properties
The unique reactivity of 3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL stems from its 7-membered benzodioxaborepin ring. Unlike acyclic phenylboronic acids, the cyclic nature restricts the conformational freedom of the oxygen atoms, pre-organizing the boron center for nucleophilic attack.
Quantitative Data Summary
The following table synthesizes the core physicochemical parameters of the compound, essential for predicting its pharmacokinetic behavior and solubility.
| Property | Value | Method / Source |
| IUPAC Name | 1-hydroxy-3,4-dihydro-2,5,1-benzodioxaborepine | Computed |
| Molecular Formula | C8H9BO3 | Structural Analysis |
| Molecular Weight | 163.97 g/mol | PubChem CID 99973071 |
| Topological Polar Surface Area (TPSA) | 38.7 Ų | Cactvs 3.4.8.18 |
| Hydrogen Bond Donors | 1 | Computed |
| Hydrogen Bond Acceptors | 3 | Computed |
| SMILES | B1(C2=CC=CC=C2OCCO1)O | OEChem 2.3.0 |
Mechanistic Causality: Ring Size and Lewis Acidity
The fundamental utility of boronic acids lies in their empty p-orbital, which acts as a Lewis acid. When a target diol (such as the ribose ring of RNA) approaches, the boron atom transitions from a neutral, trigonal planar (sp²) geometry to an anionic, tetrahedral (sp³) boronate complex.
In 5-membered benzoxaboroles, high ring strain enhances Lewis acidity, lowering the pKa to ~7.3. However, expanding to the 7-membered benzodioxaborepin ring relieves this strain . The two oxygen atoms in the dioxaborepin ring donate electron density via resonance, subtly attenuating the boron's electrophilicity. This results in a highly fine-tuned pKa, ensuring that the compound forms stable but highly reversible complexes at physiological pH (7.4). This transient binding is what makes it an ideal candidate for protecting RNA during vaccine formulation .
Fig 1: Mechanism of sp2-sp3 transition during reversible diol binding.
Experimental Protocols: Self-Validating Systems
To ensure high scientific integrity, the characterization of this compound requires protocols that validate their own outputs. Below are the definitive workflows for determining its acid-base properties and binding kinetics.
Protocol A: Potentiometric Determination of pKa
Causality: The pKa dictates the ratio of neutral to reactive anionic species at a given pH. We use a high ionic strength background to keep activity coefficients constant, ensuring that the measured pH directly correlates to the concentration of protons rather than ionic fluctuations.
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 mM of 3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL in a 0.1 M KCl aqueous solution (the background electrolyte).
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Calibration: Calibrate a glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.
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Acidification: Lower the pH of the analyte solution to ~3.0 using standardized 0.1 M HCl.
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Titration: Titrate the solution with standardized 0.1 M NaOH in 0.05 mL increments under a nitrogen atmosphere (to prevent CO₂ absorption, which forms carbonic acid and skews the curve).
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Validation (Reverse Titration): Once pH 11.0 is reached, back-titrate with 0.1 M HCl. Self-Validation Check: The forward and reverse curves must superimpose perfectly; hysteresis indicates compound degradation or precipitation.
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Analysis: Extract the pKa from the inflection point of the titration curve using the Henderson-Hasselbalch equation.
Protocol B: Alizarin Red S (ARS) Competitive Binding Assay
Causality: ARS is a catechol-containing dye that binds to boronic acids to form a fluorescent ester. When a target diol is added, it competitively displaces the ARS. The resulting decrease in fluorescence is mathematically related to the binding affinity ( Ka ) of the target diol .
Step-by-Step Methodology:
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Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer at pH 7.4.
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Complex Formation: Mix 10 µM ARS with 1.0 mM 3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL in the buffer. Incubate for 30 minutes at room temperature in a 96-well black microplate to allow the fluorescent complex to reach equilibrium.
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Baseline Measurement: Read the maximum fluorescence ( Fmax ) using a microplate reader (Excitation: 468 nm, Emission: 572 nm).
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Competitive Displacement: Add increasing concentrations of the target diol (0.1 mM to 50 mM) to successive wells.
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Incubation & Reading: Incubate for 30 minutes, then measure the quenched fluorescence ( Fobs ). Self-Validation Check: Include a well with ARS alone to establish the background fluorescence ( F0 ). The signal must not drop below F0 .
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Data Fitting: Calculate the Ka using non-linear regression analysis based on the fractional decrease in fluorescence.
Fig 2: Step-by-step workflow for the ARS competitive displacement assay.
Conclusion
3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL is a highly specialized boronic acid derivative. Its 7-membered ring structure provides a unique balance of stability and reactivity, differentiating it from traditional 5-membered benzoxaboroles. By employing rigorous, self-validating analytical protocols like potentiometric titration and ARS competitive assays, researchers can accurately harness its diol-binding capabilities for advanced drug delivery and diagnostic applications.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 99973071, 3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL". PubChem. URL:[Link]
- Pfizer Inc. "Methods of protecting RNA". WIPO Patent WO2022043936A1.
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Springsteen, G., & Wang, B. "A detailed examination of boronic acid-diol complexation". Tetrahedron. URL:[Link]
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ACS Publications. "Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters". The Journal of Organic Chemistry. URL:[Link]
